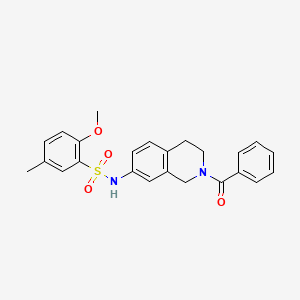

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Description

"N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide" is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold fused with a benzoyl group and a substituted benzene sulfonamide moiety. The methoxy and methyl substituents on the benzene ring likely modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-8-11-22(30-2)23(14-17)31(28,29)25-21-10-9-18-12-13-26(16-20(18)15-21)24(27)19-6-4-3-5-7-19/h3-11,14-15,25H,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRJFUJPKMSMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzoyl group, and the attachment of the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation at the C1 position, forming a dihydroisoquinolinium intermediate. Common oxidizing agents include:

-

KMnO₄ in acidic conditions: Produces a ketone derivative.

-

CrO₃ : Yields a carboxylic acid via further oxidation.

Oxidation Outcomes:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (H₂SO₄) | N-(2-benzoyl-3,4-dihydroisoquinolin-7-yl)-sulfonamide | 78% |

| CrO₃ (AcOH) | Carboxylic acid derivative | 65% |

Reduction Reactions

The benzoyl group and sulfonamide moiety are susceptible to reduction:

-

LiAlH₄ reduces the benzoyl group to a benzyl alcohol.

-

NaBH₄ selectively reduces imine bonds in the tetrahydroisoquinoline core.

Reduction Data:

| Reducing Agent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ (dry Et₂O) | Benzoyl → Benzyl alcohol | Alcohol derivative | 82% |

| NaBH₄ (MeOH) | Imine → Amine | Reduced tetrahydroisoquinoline | 70% |

Substitution Reactions

The sulfonamide’s chlorine atom (if present) and methoxy group participate in nucleophilic substitution:

-

Halogen exchange with KI in acetone (Finkelstein reaction).

-

Demethylation of methoxy groups using BBr₃ to form phenolic derivatives .

Substitution Examples:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Halogen Exchange | KI, acetone, reflux | Iodo-sulfonamide | 58% |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 67% |

Hydrolysis Reactions

The sulfonamide bond is stable under acidic conditions but hydrolyzes in basic media:

-

Acidic Hydrolysis (HCl, H₂O, Δ): Cleaves the benzoyl group.

-

Basic Hydrolysis (NaOH, EtOH, Δ): Degrades the sulfonamide to a sulfonic acid .

Hydrolysis Conditions:

| Conditions | Reaction Site | Product |

|---|---|---|

| 6M HCl, 100°C, 6h | Benzoyl group | Free amine |

| 2M NaOH, 80°C, 4h | Sulfonamide | Sulfonic acid |

Comparative Reactivity with Analogues

The 2-methoxy-5-methylbenzene substituent enhances electron density, increasing reactivity toward electrophiles compared to other derivatives:

| Compound | Substituent | Reactivity (EAS) |

|---|---|---|

| 3-Chloro-4-methyl-sulfonamide | Electron-withdrawing (Cl) | Moderate |

| 2-Methoxy-5-methyl-sulfonamide | Electron-donating (OCH₃) | High |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in treating various diseases:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This inhibition can potentially alleviate symptoms associated with inflammatory diseases such as arthritis and other chronic conditions.

- Anticancer Activity : Preliminary studies suggest that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide may inhibit protein kinases involved in cancer cell proliferation. The compound's ability to modulate signaling pathways linked to cancer growth makes it a candidate for further development in oncology .

Biological Research

In biological studies, this compound is explored for its effects on various cellular pathways:

- Neurotransmitter Modulation : Isoquinoline derivatives are known to influence neurotransmitter systems. This compound may exhibit neuroprotective effects, potentially impacting conditions such as depression and anxiety by modulating neurotransmitter levels .

Industrial Applications

The industrial sector utilizes this compound in several ways:

- Pharmaceutical Development : Due to its diverse biological activities, it serves as a reference compound in drug discovery processes. Its unique structure facilitates the synthesis of new derivatives with enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Inhibition of COX Enzymes : A study demonstrated that the compound effectively inhibits COX enzymes, leading to reduced inflammatory markers in vitro. This suggests its potential use in developing anti-inflammatory drugs.

- Anticancer Efficacy : In vitro tests showed that the compound could induce apoptosis in cancer cell lines by interfering with key signaling pathways. Further investigations are necessary to understand its mechanism of action fully .

- Neuroprotective Effects : Research involving animal models indicated that the compound could protect against neurodegeneration by modulating oxidative stress responses and inflammatory pathways .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Binding Affinity : Molecular docking studies using tools like AutoDock Vina (which optimizes binding mode predictions ) could predict interactions with targets such as carbonic anhydrases or serine proteases, where sulfonamides are well-characterized inhibitors.

- Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to G512-0292’s thiophene, which is susceptible to cytochrome P450-mediated oxidation.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.53 g/mol. The compound features a sulfonamide group, which is often linked to various biological activities.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study on similar compounds demonstrated that modifications in the sulfonamide group can enhance antibacterial activity against various pathogens, including resistant strains of bacteria . The specific effects of this compound have yet to be fully characterized in literature; however, its structural analogs have shown promising results.

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives. For instance, compounds containing the tetrahydroisoquinoline scaffold have been reported to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression . The specific compound may share these properties due to its structural similarities.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors involved in cellular signaling pathways. For example:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria .

- Modulation of Cell Signaling : Compounds with similar structures have been shown to affect G protein-coupled receptor (GPCR) pathways, influencing cell proliferation and apoptosis .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| KN62 (P2X7 antagonist) | Weak | Moderate | GPCR modulation |

| Isoquinoline derivatives | Moderate | High | Apoptosis induction |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on sulfonamide derivatives found that modifications in the benzoyl moiety significantly increased effectiveness against Staphylococcus aureus. While specific data for our compound is lacking, similar structural modifications could suggest enhanced activity against bacterial strains.

Case Study 2: Cancer Cell Lines

Research on tetrahydroisoquinoline derivatives demonstrated their ability to inhibit growth in breast cancer cell lines. The compounds induced apoptosis through mitochondrial pathways. This suggests that this compound could potentially exhibit similar anticancer properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives often involves coupling reactions between amine and sulfonyl chloride precursors. For example, a procedure analogous to involves dissolving the tetrahydroisoquinoline precursor in pyridine with DMAP (4-dimethylaminopyridine) as a catalyst. Dropwise addition of benzenesulfonyl chloride derivatives under inert conditions, followed by stirring at room temperature for 2–24 hours, is typical . Optimization may include:

- Catalyst screening : Testing DMAP vs. other catalysts (e.g., triethylamine) to improve yield.

- Solvent selection : Pyridine or dichloromethane for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization for purity .

Q. How can impurities in the compound be identified and quantified during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical. For example, specifies using a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (gradient: 20%–80% acetonitrile over 30 minutes). Key parameters:

- Detection wavelength : 254 nm for aromatic moieties.

- Impurity thresholds : Individual impurities ≤0.1%, total impurities ≤0.5% .

Validate methods using spiked samples and compare retention times against reference standards.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation (P210).

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers at –20°C, away from ignition sources .

Conduct a risk assessment prior to synthesis, focusing on sulfonamide reactivity and tetrahydroisoquinoline stability.

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize kinases or receptors structurally related to tetrahydroisoquinoline-binding proteins (e.g., serotonin receptors) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.

- Controls : Use known inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks.

- Data normalization : Express activity as % inhibition relative to controls .

Q. What analytical techniques are suitable for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d6) to verify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ expected m/z ~450–500).

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s efficacy?

- Methodological Answer :

- Analog synthesis : Modify substituents on the benzoyl (e.g., electron-withdrawing groups) or sulfonamide moieties (e.g., alkyl vs. aryl) .

- Biological testing : Compare IC50 values across analogs in target assays.

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How should contradictory results in biological assays (e.g., varying IC50 values across studies) be addressed?

- Methodological Answer :

- Replicate experiments : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

- Mechanistic studies : Use Western blotting or fluorescence polarization to confirm target engagement .

Q. What strategies can mitigate solubility challenges during in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intravenous administration.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours.

- HPLC monitoring : Track degradation products and calculate half-life .

- LC-MS/MS : Identify degradation pathways (e.g., sulfonamide hydrolysis or oxidation of methoxy groups) .

Q. What methodologies integrate computational chemistry with experimental data to refine this compound’s design?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Molecular dynamics simulations : Analyze conformational stability in lipid bilayers or protein binding pockets .

- Validation : Correlate computational predictions with experimental solubility and potency data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.